molecular formula C11H21N3O2 B13362753 N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide

N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide

Cat. No.: B13362753
M. Wt: 227.30 g/mol
InChI Key: RWWVJQBEUVUYNW-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(1-oxa-8-azaspiro[55]undecan-8-yl)acetimidamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of olefin metathesis reactions on a Grubbs catalyst has been explored, although this method can be complex and expensive .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleoph

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N'-hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanimidamide

InChI

InChI=1S/C11H21N3O2/c12-10(13-15)8-14-6-3-5-11(9-14)4-1-2-7-16-11/h15H,1-9H2,(H2,12,13)

InChI Key

RWWVJQBEUVUYNW-UHFFFAOYSA-N

Isomeric SMILES

C1CCOC2(C1)CCCN(C2)C/C(=N/O)/N

Canonical SMILES

C1CCOC2(C1)CCCN(C2)CC(=NO)N

Origin of Product

United States

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